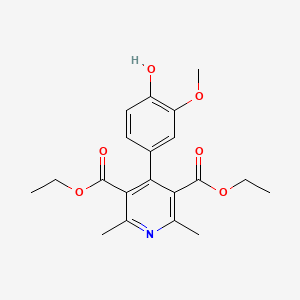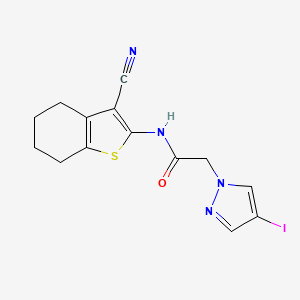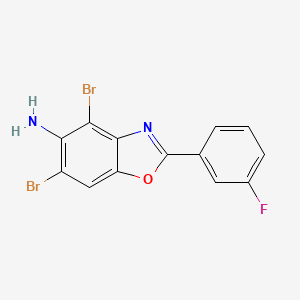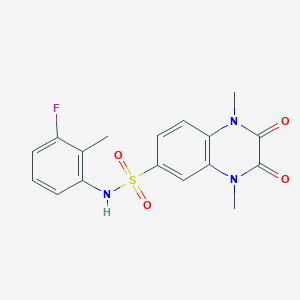![molecular formula C21H18N6O2 B11074886 1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 5,7-dimethyl-2-phenyl-1-pyridin-2-ylmethyl-](/img/structure/B11074886.png)
1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 5,7-dimethyl-2-phenyl-1-pyridin-2-ylmethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL-7-PHENYL-8-(2-PYRIDYLMETHYL)-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazo[2,1-f]purine core, substituted with methyl, phenyl, and pyridylmethyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-7-PHENYL-8-(2-PYRIDYLMETHYL)-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as substituted purines and imidazoles, under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide or acetonitrile, and catalysts such as palladium or copper complexes. The reaction temperature and time are carefully monitored to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates through techniques like recrystallization or chromatography, and the final product is often obtained in high purity through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-7-PHENYL-8-(2-PYRIDYLMETHYL)-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-7-PHENYL-8-(2-PYRIDYLMETHYL)-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. It may also interact with DNA or RNA, affecting gene expression and protein synthesis. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tris(2-pyridylmethyl)amine: A compound with a similar pyridylmethyl group but different core structure.
2,2’-Dipicolylamine: Another compound with pyridyl groups, used in coordination chemistry and as a ligand.
Uniqueness
1,3-DIMETHYL-7-PHENYL-8-(2-PYRIDYLMETHYL)-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE is unique due to its imidazo[2,1-f]purine core, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C21H18N6O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2,4-dimethyl-7-phenyl-6-(pyridin-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H18N6O2/c1-24-18-17(19(28)25(2)21(24)29)27-13-16(14-8-4-3-5-9-14)26(20(27)23-18)12-15-10-6-7-11-22-15/h3-11,13H,12H2,1-2H3 |
InChI Key |
OXNMPAXQRXUDBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=CC=CC=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11074805.png)
![7,9-Dibromo-2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11074823.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide](/img/structure/B11074840.png)
![(4Z)-4-{3,5-dibromo-4-[(3-fluorobenzyl)oxy]benzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11074847.png)
![2-[(2-cyanophenyl)amino]-2-oxoethyl S-benzyl-N-(phenylcarbonyl)cysteinate](/img/structure/B11074848.png)
![2'-(Allylthio)-6',6'-dimethyl-4-(2-thienyl)-3,4,5',6'-tetrahydro-3'H-spiro[chromene-2,4'-pyrimidine]-7,8-diol](/img/structure/B11074849.png)

![N-(3-benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-4-bromobenzamide](/img/structure/B11074869.png)
![6-({4-Methoxy-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-yl}oxy)pyridazin-3-ol](/img/structure/B11074871.png)

![2-[3-nitro-5-(1H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B11074879.png)
![6,7-dimethyl-1,3-dihydro-2H-imidazo[4,5-g]quinoxalin-2-one](/img/structure/B11074881.png)
